molecular formula C18H16ClF2NO3S B2902097 (2-Chloro-4-fluorophenyl)(4-((4-fluorophenyl)sulfonyl)piperidin-1-yl)methanone CAS No. 1797687-06-9

(2-Chloro-4-fluorophenyl)(4-((4-fluorophenyl)sulfonyl)piperidin-1-yl)methanone

Cat. No. B2902097
CAS RN: 1797687-06-9
M. Wt: 399.84
InChI Key: DBXUWYSLZQQTDS-UHFFFAOYSA-N
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Description

(2-Chloro-4-fluorophenyl)(4-((4-fluorophenyl)sulfonyl)piperidin-1-yl)methanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a synthetic compound that is used in research to study its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.

Mechanism of Action

The mechanism of action of (2-Chloro-4-fluorophenyl)(4-((4-fluorophenyl)sulfonyl)piperidin-1-yl)methanone is not fully understood. However, it is believed to work by inhibiting certain enzymes or receptors in the body, which can lead to various physiological effects.
Biochemical and Physiological Effects:
(2-Chloro-4-fluorophenyl)(4-((4-fluorophenyl)sulfonyl)piperidin-1-yl)methanone has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.

Advantages and Limitations for Lab Experiments

The advantages of using (2-Chloro-4-fluorophenyl)(4-((4-fluorophenyl)sulfonyl)piperidin-1-yl)methanone in lab experiments include its high potency, selectivity, and specificity. However, its limitations include its potential toxicity and its limited solubility in water.

Future Directions

There are several future directions for the study of (2-Chloro-4-fluorophenyl)(4-((4-fluorophenyl)sulfonyl)piperidin-1-yl)methanone. These include further studies on its mechanism of action, its potential use as a therapeutic agent in the treatment of various diseases, and its potential use as a tool in neuroscience research. Additionally, future studies could focus on improving its solubility and reducing its potential toxicity.

Synthesis Methods

The synthesis of (2-Chloro-4-fluorophenyl)(4-((4-fluorophenyl)sulfonyl)piperidin-1-yl)methanone involves several steps. The first step involves the reaction of 2-chloro-4-fluoroaniline with sodium hydroxide to form 2-chloro-4-fluoroaniline hydrochloride. The second step involves the reaction of 2-chloro-4-fluoroaniline hydrochloride with 4-(4-fluorophenylsulfonyl)piperidine to form 2-chloro-4-fluoro-N-(4-(4-fluorophenylsulfonyl)piperidin-1-yl)aniline. The final step involves the reaction of 2-chloro-4-fluoro-N-(4-(4-fluorophenylsulfonyl)piperidin-1-yl)aniline with acetic anhydride to form (2-Chloro-4-fluorophenyl)(4-((4-fluorophenyl)sulfonyl)piperidin-1-yl)methanone.

Scientific Research Applications

(2-Chloro-4-fluorophenyl)(4-((4-fluorophenyl)sulfonyl)piperidin-1-yl)methanone has several potential scientific research applications. It has been studied for its potential use as a therapeutic agent in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. It has also been studied for its potential use as a tool in neuroscience research to study the mechanisms of action of certain neurotransmitters.

properties

IUPAC Name

(2-chloro-4-fluorophenyl)-[4-(4-fluorophenyl)sulfonylpiperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClF2NO3S/c19-17-11-13(21)3-6-16(17)18(23)22-9-7-15(8-10-22)26(24,25)14-4-1-12(20)2-5-14/h1-6,11,15H,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBXUWYSLZQQTDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1S(=O)(=O)C2=CC=C(C=C2)F)C(=O)C3=C(C=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClF2NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Chloro-4-fluorophenyl)(4-((4-fluorophenyl)sulfonyl)piperidin-1-yl)methanone

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